Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Isoxazole derivatives, like “Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate”, are often studied for their potential biological activities . They may interact with various biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of “this compound”. Isoxazole rings are often involved in hydrogen bonding with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways “this compound” might affect. Isoxazole derivatives can have diverse biological activities, potentially affecting multiple pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.64 , which could impact its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For safety, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Properties
IUPAC Name |
methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQQUERDPUGSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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